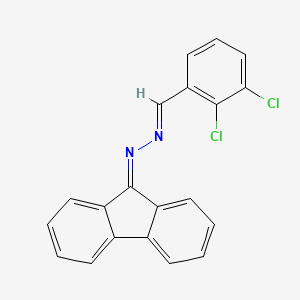
2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar chlorophenyl acetamide derivatives typically involves chemical reactions that introduce chlorophenyl groups into the acetamide moiety. Although specific synthesis methods for 2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide are not directly mentioned, related compounds are synthesized using reactions that may include nucleophilic substitution and amide formation, often under controlled conditions to ensure the correct placement of chlorophenyl groups (Jian-wei, 2009).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of chlorophenyl acetamide compounds. For instance, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide reveals intramolecular hydrogen bonding and several intermolecular interactions, which are crucial for understanding the 3D arrangement and stability of such molecules (Jansukra et al., 2021).
Chemical Reactions and Properties
Chlorophenyl acetamides undergo various chemical reactions, reflecting their reactivity and interaction with different chemical entities. These reactions can include hydrogen bonding, as evidenced in compounds like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, where N—H⋯O hydrogen bonds form infinite chains, highlighting the compound's ability to participate in complex molecular assemblies (Praveen et al., 2013).
Physical Properties Analysis
The physical properties of chlorophenyl acetamides, such as solubility and crystallinity, are influenced by their molecular structure and intermolecular interactions. The presence of chlorophenyl groups impacts the compound's polarity, solubility in various solvents, and crystal packing, as seen in related studies (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of chlorophenyl acetamides, are determined by their functional groups and molecular configuration. For instance, the presence of chloro and acetamide groups can influence the compound's acidity, basicity, and susceptibility to hydrolysis. Quantum chemical calculations can provide insights into conformation, electronic properties, and reactivity descriptors, offering a deeper understanding of the compound's chemical behavior (Choudhary et al., 2014).
科学的研究の応用
Quantum Chemical Calculations and Structural Analysis
Quantum chemical calculations have been utilized to investigate the conformation, vibrational spectroscopic, electronic, NBO (Natural Bond Orbital), and thermodynamic properties of related chlorophenyl acetamide derivatives. These studies provide insights into the molecular structural parameters, potential energy distribution, and molecular electrostatic potential, aiming to predict sites and relative reactivities towards electrophilic and nucleophilic attack. Additionally, absorption wavelengths in the UV–vis region have been predicted based on time-dependent density functional theory (TD-DFT) calculations, facilitating a deep understanding of these molecules for further applications (Choudhary et al., 2014).
Crystallography and Molecular Interactions
Crystallographic studies have shed light on the structural aspects of similar acetamide compounds, revealing the orientation of chlorophenyl rings and their interactions within the crystal lattice. These insights include the conformation of N—H bonds and the presence of intermolecular C—H⋯O interactions, which contribute to the understanding of molecular assembly and potential reactivity patterns (Saravanan et al., 2016).
Photovoltaic Efficiency and Non-Linear Optical Activity
Research into benzothiazolinone acetamide analogs, including compounds with chlorophenyl groups, has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies assess light harvesting efficiency and the free energy of electron injection, indicating the suitability of these compounds for photovoltaic applications. Additionally, the non-linear optical (NLO) activity of these compounds has been evaluated, suggesting their utility in optical devices and energy applications (Mary et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Synthetic efforts have led to the development of phenoxyacetamide derivatives, targeting potential insecticidal agents. This includes evaluating their efficacy against specific pests, thereby contributing to agricultural research and pest management strategies. Such studies highlight the compound's utility in developing new insecticides with specific biological targets (Rashid et al., 2021).
Therapeutic Efficacy in Viral Infections
Anilidoquinoline derivatives related to chlorophenyl acetamide have been synthesized and assessed for their therapeutic efficacy in treating viral infections, such as Japanese encephalitis. These compounds demonstrate significant antiviral and antiapoptotic effects, indicating their potential in medical research for developing new treatments against viral diseases (Ghosh et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-4-6-13(7-5-11)17-14(18)9-10-2-1-3-12(16)8-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMQZLYBGCHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)
![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)
![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)
![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)
![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)
![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)